molecular formula C13H14F3N3 B11742677 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine

Cat. No.: B11742677
M. Wt: 269.27 g/mol
InChI Key: IDQCGYIGSKTCQL-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a fluorophenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution using a suitable difluoroethylating agent.

    Attachment of the Fluorophenylmethylamine Moiety: This step involves the reaction of the pyrazole intermediate with 4-fluorobenzylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-chlorophenyl)methyl]amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-bromophenyl)methyl]amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methylphenyl)methyl]amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoroethyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C13H14F3N3/c14-11-3-1-10(2-4-11)7-17-8-12-5-6-19(18-12)9-13(15)16/h1-6,13,17H,7-9H2

InChI Key

IDQCGYIGSKTCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=NN(C=C2)CC(F)F)F

Origin of Product

United States

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